Methyl 2,3-di-o-benzyl-4,6-o-benzylidene-beta-d-glucopyranoside
Overview
Description
Methyl 2,3-di-o-benzyl-4,6-o-benzylidene-beta-d-glucopyranoside: is a chemical compound with the molecular formula C28H30O6 and a molecular weight of 462.548 g/mol . This compound is a derivative of glucopyranoside, a type of sugar molecule, and is characterized by the presence of benzyl and benzylidene groups attached to the glucopyranoside structure. It is commonly used in carbohydrate chemistry and glycosylation reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,3-di-o-benzyl-4,6-o-benzylidene-beta-d-glucopyranoside typically involves the protection of hydroxyl groups in the glucopyranoside molecule. One common method involves the use of benzyl chloride and benzylidene chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3-di-o-benzyl-4,6-o-benzylidene-beta-d-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst at room temperature and atmospheric pressure.
Substitution: Sodium hydride (NaH) in DMF at elevated temperatures.
Major Products Formed:
Oxidation: Formation of corresponding aldehydes or ketones.
Reduction: Formation of deprotected glucopyranoside.
Substitution: Formation of glucopyranoside derivatives with different functional groups.
Scientific Research Applications
Chemistry: Methyl 2,3-di-o-benzyl-4,6-o-benzylidene-beta-d-glucopyranoide is used as a building block in the synthesis of complex carbohydrates and glycosides. It is also employed in the study of carbohydrate-protein interactions and the development of glycosylation techniques .
Biology: In biological research, this compound is used to investigate the role of carbohydrates in cellular processes and to develop carbohydrate-based drugs and diagnostics .
Medicine: The compound is explored for its potential in drug delivery systems and as a precursor for the synthesis of bioactive molecules .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds .
Mechanism of Action
The mechanism of action of methyl 2,3-di-o-benzyl-4,6-o-benzylidene-beta-d-glucopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors involved in carbohydrate metabolism. The benzyl and benzylidene groups provide steric hindrance and electronic effects that influence the compound’s reactivity and binding affinity . The compound can modulate enzymatic activity and affect cellular signaling pathways related to carbohydrate processing .
Comparison with Similar Compounds
- Methyl 4,6-o-benzylidene-2,3-bis-o-(4-methylphenyl)sulfonyl-alpha-d-glucopyranoside
- Methyl 4,6-o-benzylidene-2,3-bis-o-(methylsulfonyl)-alpha-l-glucopyranoside
- Methyl 3-o-benzoyl-4,6-o-benzylidene-2-o-(methylsulfonyl)-alpha-d-glucopyranoside
Comparison: Methyl 2,3-di-o-benzyl-4,6-o-benzylidene-beta-d-glucopyranoside is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers different reactivity and selectivity in glycosylation reactions, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
(4aR,6R,7R,8S,8aR)-6-methoxy-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O6/c1-29-28-26(31-18-21-13-7-3-8-14-21)25(30-17-20-11-5-2-6-12-20)24-23(33-28)19-32-27(34-24)22-15-9-4-10-16-22/h2-16,23-28H,17-19H2,1H3/t23-,24-,25+,26-,27?,28-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHUOBYFXKHVJR-ODBZVETESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701143955 | |
Record name | Methyl 2,3-bis-O-(phenylmethyl)-4,6-O-(phenylmethylene)-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701143955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13035-24-0 | |
Record name | Methyl 2,3-bis-O-(phenylmethyl)-4,6-O-(phenylmethylene)-β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13035-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,3-bis-O-(phenylmethyl)-4,6-O-(phenylmethylene)-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701143955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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